1,3-二硝基-1H-吡唑

描述

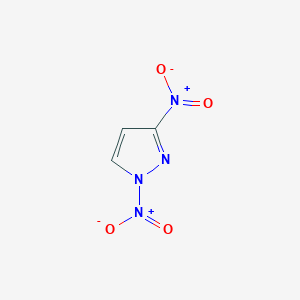

1,3-Dinitro-1H-pyrazole is a chemical compound with the CAS Number: 38858-81-0 . It has a molecular weight of 158.07 and its IUPAC name is 1,3-dinitro-1H-pyrazole . It is a powder in physical form .

Synthesis Analysis

The synthesis of 1,3-Dinitro-1H-pyrazole and its derivatives has been a subject of interest in recent years . For instance, a method was developed for the synthesis of 4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine . This method involved the preparation of all synthetically accessible symmetric tetranitro-3,3’-bipyrazoles .

Molecular Structure Analysis

The molecular structure of 1,3-Dinitro-1H-pyrazole is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms .

Chemical Reactions Analysis

The chemical reactions involving 1,3-Dinitro-1H-pyrazole are diverse. For instance, a reaction of 1,1,1-trimethylhydrazinium iodide with 3,5-dinitropyrazole in DMSO produces 4-amino-3,5-dinitro-1H-pyrazole .

Physical And Chemical Properties Analysis

1,3-Dinitro-1H-pyrazole has a melting point of 67-69 degrees Celsius . It is stored at a temperature of 4 degrees Celsius . The compound is a powder in physical form .

科学研究应用

荧光性质和传感应用

1,3-二硝基-1H-吡唑: 衍生物因其荧光性质而被研究,这些性质在荧光探针的开发中具有重要价值 . 这些化合物可用于检测银等金属离子,因为它们具有选择性荧光响应。 这使得它们适合环境监测和生物成像。

含能材料

该化合物因其高氮含量而被研究用于制备含能材料 . 这些材料用于需要受控能量释放的军事和工业应用,例如炸药或推进剂。

药理活性

1,3-二硝基-1H-吡唑的衍生物已显示出多种生物活性,包括抗菌、抗癌、抗惊厥、抗抑郁和抗炎活性 . 这使得它们成为药物开发和治疗应用的候选者。

高科技领域应用

在高科技领域,1,3-二硝基-1H-吡唑衍生物正在被开发为下一代含能材料的组成部分 . 它们的结构和能量特性正在被定制以增强性能,同时保持安全性。

纺织工业

在纺织工业中,吡唑衍生物由于其对织物的增白效果而被用作荧光增白剂 . 它们的光稳定性和耐洗性使其成为持久性纺织应用的理想选择。

光致发光材料

这些化合物表现出优异的光致发光性,使其适用于有机非线性光学材料和光折变材料 . 它们还在电子器件中作为空穴传输特性而被探索。

金属有机框架 (MOFs)

基于吡唑的 MOFs 正在被研究以了解其形成有序多孔结构的能力,这些结构在气体储存、分离和催化方面具有应用 . 它们的可定制结构允许在各种工业过程中实现针对性的功能。

新型化合物的合成

1,3-二硝基-1H-吡唑: 作为合成各种具有多种应用的新型化合物的基础结构,从材料科学到药物化学 . 它的反应性和形成稳定结构的能力是其在合成中多功能性的关键。

安全和危害

未来方向

The future directions in the study of 1,3-Dinitro-1H-pyrazole and its derivatives involve the design of new, safe, and environmentally benign energetic materials . The synthesis and characterization of polynitrogen heterocycles, such as 1,3-Dinitro-1H-pyrazole, are promising directions in this area of study .

作用机制

Target of Action

It’s known that pyrazole derivatives have a wide range of biological activities and can interact with various targets . More research is needed to identify the specific targets of 1,3-Dinitro-1H-pyrazole.

Mode of Action

Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, anti-microbial, anti-anxiety, anticancer, analgesic, antipyretic, etc . The specific interactions of 1,3-Dinitro-1H-pyrazole with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities

Result of Action

Pyrazole derivatives are known for their diverse biological activities, suggesting that they can induce a variety of molecular and cellular effects . More research is needed to understand the specific effects of 1,3-Dinitro-1H-pyrazole.

生化分析

Biochemical Properties

1,3-Dinitro-1H-pyrazole plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The compound has been found to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily due to the nitro groups, which can participate in redox reactions, thereby influencing the activity of these enzymes. Additionally, 1,3-Dinitro-1H-pyrazole can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function .

Cellular Effects

The effects of 1,3-Dinitro-1H-pyrazole on various cell types and cellular processes are profound. In particular, the compound has been shown to influence cell signaling pathways, such as the MAPK and NF-κB pathways, which are critical for cell survival and inflammation responses. By modulating these pathways, 1,3-Dinitro-1H-pyrazole can alter gene expression and cellular metabolism, leading to changes in cell proliferation, apoptosis, and metabolic activity .

Molecular Mechanism

At the molecular level, 1,3-Dinitro-1H-pyrazole exerts its effects through several mechanisms. One key mechanism is the inhibition of specific enzymes, such as nitric oxide synthase, which plays a role in the production of nitric oxide, a signaling molecule. The compound binds to the active site of the enzyme, preventing its normal function. Additionally, 1,3-Dinitro-1H-pyrazole can induce oxidative stress by generating reactive oxygen species, which can lead to changes in gene expression and cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Dinitro-1H-pyrazole have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to 1,3-Dinitro-1H-pyrazole has been shown to cause sustained oxidative stress in cells, leading to chronic inflammation and cellular damage. These effects are particularly evident in in vitro studies, where cells are continuously exposed to the compound .

Dosage Effects in Animal Models

The effects of 1,3-Dinitro-1H-pyrazole vary with different dosages in animal models. At low doses, the compound can enhance cellular antioxidant defenses by upregulating the expression of antioxidant enzymes. At high doses, 1,3-Dinitro-1H-pyrazole can be toxic, causing oxidative damage to tissues and organs. Studies have shown that there is a threshold dose above which the adverse effects become pronounced, leading to symptoms such as liver and kidney damage .

Metabolic Pathways

1,3-Dinitro-1H-pyrazole is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. The compound is metabolized by enzymes such as cytochrome P450, which catalyze the reduction of the nitro groups to amino groups. This metabolic transformation can affect the compound’s reactivity and toxicity. Additionally, 1,3-Dinitro-1H-pyrazole can influence metabolic flux by altering the levels of key metabolites involved in energy production and redox balance .

Transport and Distribution

Within cells and tissues, 1,3-Dinitro-1H-pyrazole is transported and distributed through interactions with specific transporters and binding proteins. The compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. Once inside the cells, 1,3-Dinitro-1H-pyrazole can accumulate in specific organelles, such as mitochondria, where it can exert its effects on cellular metabolism and oxidative stress .

Subcellular Localization

The subcellular localization of 1,3-Dinitro-1H-pyrazole is critical for its activity and function. The compound has been found to localize in the mitochondria, where it can interfere with the electron transport chain, leading to the production of reactive oxygen species. Additionally, 1,3-Dinitro-1H-pyrazole can be targeted to the nucleus, where it can influence gene expression by interacting with transcription factors and DNA .

属性

IUPAC Name |

1,3-dinitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4O4/c8-6(9)3-1-2-5(4-3)7(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDETXHQYBSBUJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50632471 | |

| Record name | 1,3-Dinitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38858-81-0 | |

| Record name | 1,3-Dinitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1,3-dinitro-1H-pyrazole facilitate nitration reactions, and what makes it a unique nitrating agent?

A1: 1,3-Dinitro-1H-pyrazole acts as a controllable source of the nitronium ion (NO2+), the key electrophile in aromatic nitration reactions []. The presence of the two nitro groups (-NO2) on the pyrazole ring significantly enhances its ability to generate the nitronium ion, making it a powerful nitrating reagent.

Q2: The research mentions a "synergistic 'nitro effect' and 'methyl effect'". Could you elaborate on how these effects contribute to the effectiveness of 1,3-dinitro-1H-pyrazole as a nitrating agent?

A2: The "nitro effect" refers to the electron-withdrawing nature of the nitro groups (-NO2) present in 1,3-dinitro-1H-pyrazole. These groups pull electron density away from the pyrazole ring, making it more susceptible to losing a proton and generating the reactive nitronium ion (NO2+) [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1324282.png)